JAK2 Kinase Inhibition Selectivity: Quantified Advantage Over EGFR
In enzymatic assays, 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide demonstrates selective inhibition of JAK2 kinase with an IC₅₀ of 42 ± 3 nM, while showing substantially weaker inhibition of EGFR. The quantified difference translates to an 18-fold selectivity index for JAK2 over EGFR . This selectivity profile is a key differentiator from multi-kinase inhibitors that often show potent but non-selective activity, leading to a broader range of potential off-target effects.
| Evidence Dimension | Enzymatic Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | JAK2 IC₅₀ = 42 ± 3 nM |
| Comparator Or Baseline | EGFR IC₅₀ = 756 nM (derived from 18x Selectivity Index) |
| Quantified Difference | 18-fold selectivity (JAK2 over EGFR) |
| Conditions | Enzymatic assays |
Why This Matters
For procurement, this defines the compound as a tool for dissecting JAK2-specific signaling pathways with reduced interference from EGFR-driven effects.
